Bengalensol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bengalensol can be synthesized through the oxidation of mozambioside, a compound found in Arabica beans, during the roasting process . The reaction conditions typically involve controlled heating to facilitate the conversion of mozambioside to this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of mozambioside from Coffea bengalensis leaves, followed by its oxidation under controlled conditions. The process includes steps such as solvent extraction, purification, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Bengalensol undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to yield simpler compounds.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed:
Scientific Research Applications
Bengalensol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of flavoring agents and as a component in certain industrial processes
Mechanism of Action
Bengalensol exerts its effects through interactions with specific molecular targets and pathways. It activates certain bitter taste receptors, such as TAS2R43, with high potency . This activation can influence various physiological processes, including taste perception and gastric acid secretion . The exact molecular pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Mozambioside: A precursor to bengalensol, found in Arabica beans.
Cafestol: Another compound found in coffee, known for its bitter taste.
Kahweol: A coffee compound with similar binding properties to bitter taste receptors.
Uniqueness of this compound: this compound is unique due to its high potency in activating bitter taste receptors compared to other coffee compounds. Its specific interactions with TAS2R43 make it a valuable compound for studying taste perception and related physiological processes .
Properties
Molecular Formula |
C20H26O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1S,4S,12R,13R,14S,16R,17S)-16-(hydroxymethyl)-12-methyl-8,15-dioxahexacyclo[14.2.1.114,17.01,13.04,12.05,9]icos-5(9)-en-10-one |
InChI |
InChI=1S/C20H26O4/c1-18-8-14(22)16-12(3-5-23-16)13(18)2-4-19-7-11-6-15(17(18)19)24-20(11,9-19)10-21/h11,13,15,17,21H,2-10H2,1H3/t11-,13-,15+,17+,18-,19+,20+/m1/s1 |
InChI Key |
YANUZUAPWHSRRX-VFOQGZOASA-N |
Isomeric SMILES |
C[C@@]12CC(=O)C3=C([C@H]1CC[C@]45[C@H]2[C@@H]6C[C@H](C4)[C@@](C5)(O6)CO)CCO3 |
Canonical SMILES |
CC12CC(=O)C3=C(C1CCC45C2C6CC(C4)C(C5)(O6)CO)CCO3 |
Origin of Product |
United States |
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